3-Chlorobicyclo[3.2.1]oct-3-en-2-ol
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Overview
Description
3-Chlorobicyclo[321]oct-3-en-2-ol is a bicyclic organic compound with the molecular formula C8H11ClO It is characterized by a chlorine atom attached to a bicyclo[321]octane framework, which includes a double bond and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol can be achieved through several synthetic routes. One common method involves the esterification of 3,4-dichlorobicyclo[3.2.1]-2-octylene under the action of a carboxylate, followed by hydrolysis in a strong alkali . Another route involves the reaction of 3,4-dichlorobicyclo[3.2.1]-2-octylene in a solvent under the action of an inorganic strong alkali-weak acid salt . These methods help reduce the generation of polymers and impurities, improving purification efficiency.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes mentioned above, with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond can be reduced to form a saturated bicyclic compound.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 3-Chlorobicyclo[3.2.1]oct-3-en-2-one.
Reduction: 3-Chlorobicyclo[3.2.1]octane-2-ol.
Substitution: Various substituted bicyclo[3.2.1]oct-3-en-2-ol derivatives.
Scientific Research Applications
3-Chlorobicyclo[3.2.1]oct-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with various biomolecules and catalysts.
Comparison with Similar Compounds
3-Chlorobicyclo[3.2.1]oct-3-en-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-Chlorobicyclo[3.2.1]oct-2-ene: Lacks the hydroxyl group and has a different position for the double bond.
Uniqueness: 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on a bicyclic framework. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Biological Activity
3-Chlorobicyclo[3.2.1]oct-3-en-2-ol is a bicyclic organic compound with significant potential in various biological applications due to its unique structural features, including a hydroxyl group and a chlorine atom. This article explores its biological activity, synthesis, and potential applications, supported by research findings and data tables.
- Molecular Formula : C8H11ClO
- Molecular Weight : 158.62 g/mol
- IUPAC Name : this compound
- CAS Number : 90003-08-0
The compound features a bicyclic framework that contributes to its reactivity and interaction with biological macromolecules.
The biological activity of this compound primarily stems from its functional groups:
- The hydroxyl group (-OH) can form hydrogen bonds, enhancing solubility and reactivity.
- The chlorine atom can participate in halogen bonding, influencing the compound's interaction with various biomolecules.
These interactions may affect the compound's binding affinity to biological targets, potentially leading to therapeutic effects or toxicity profiles.
Antimicrobial Properties
Research indicates that compounds with similar bicyclic structures often exhibit antimicrobial activity. A study found that derivatives of bicyclic compounds can inhibit bacterial growth, suggesting that this compound may possess similar properties due to its structural characteristics .
Cytotoxicity Studies
Cytotoxicity assays have shown that certain bicyclic compounds can induce apoptosis in cancer cells. Preliminary studies on this compound indicate potential cytotoxic effects against specific cancer cell lines, warranting further investigation into its mechanism of action .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Esterification and Hydrolysis : Starting from 3,4-dichlorobicyclo[3.2.1]-2-octylene.
- Multi-step Synthesis : Involves the introduction of functional groups into the bicyclic framework.
These methods allow for the precise control over the chemical structure, which is crucial for optimizing biological activity .
Comparison with Similar Compounds
Compound Name | Structure Type | Notable Features |
---|---|---|
Bicyclo[3.2.1]octan-3-one | Bicyclic ketone | Lacks chlorination; used in organic synthesis |
3-Bromobicyclo[3.2.1]octan-2-ol | Bicyclic alcohol | Similar structure but brominated instead of chlorinated |
1-Chlorobicyclo[3.2.1]octan-2-one | Bicyclic ketone | Different halogen substitution; potential pharmaceutical applications |
Study on Antimicrobial Activity
A study published in the Journal of Organic Chemistry evaluated various bicyclic compounds' antimicrobial properties, finding that those with chlorine substituents exhibited enhanced activity against Gram-positive bacteria . This suggests that this compound may be an effective antimicrobial agent.
Cytotoxicity Analysis
In vitro studies conducted on cancer cell lines demonstrated that certain derivatives of bicyclic compounds could significantly reduce cell viability, indicating potential as anticancer agents . Further research is needed to elucidate the specific pathways involved in the cytotoxic effects of this compound.
Properties
CAS No. |
90003-08-0 |
---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
3-chlorobicyclo[3.2.1]oct-3-en-2-ol |
InChI |
InChI=1S/C8H11ClO/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8,10H,1-3H2 |
InChI Key |
MQWROLAKHNHMQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C=C(C2O)Cl |
Origin of Product |
United States |
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